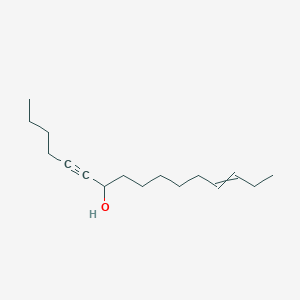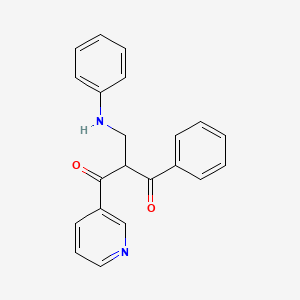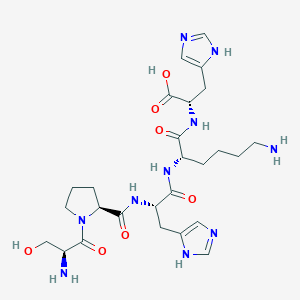
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol is an organic compound characterized by the presence of a methoxyphenyl group, a nitro group, and a hydroxyl group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol typically involves the nitration of 4-methoxybenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The process can be summarized as follows:
Nitration: 4-Methoxybenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-methoxy-3-nitrobenzaldehyde.
Condensation: The nitrated product is then reacted with nitromethane in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-one.
Reduction: Formation of 3-(4-Methoxyphenyl)-2-aminoprop-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. The compound’s effects on specific pathways, such as the inhibition of inflammatory mediators, are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(4-Methoxyphenyl)-2-aminoprop-2-en-1-ol: Similar structure but with an amine group instead of a nitro group.
4-Methoxybenzaldehyde: Precursor compound with a simpler structure.
Uniqueness
3-(4-Methoxyphenyl)-2-nitroprop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a nitro group and a hydroxyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
905564-22-9 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO4/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6,12H,7H2,1H3 |
Clave InChI |
OPYJJSIOCJGUFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)


![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)



![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
